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Compound of Interest

Compound Name: 2-Bromo-6-methyl-1-indanone

CAS No.: 22836-94-8

Cat. No.: B3349634 Get Quote

Abstract
This guide details the regioselective

-bromination of 6-methyl-1-indanone to synthesize 2-bromo-6-methyl-1-indanone, a critical
intermediate in the development of melatonin receptor agonists, anticancer agents, and
heterocyclic scaffolds. The protocol prioritizes the use of molecular bromine (

) in glacial acetic acid due to its high atom economy and reproducibility. Alternative strategies
using

-bromosuccinimide (NBS) are discussed for specific sensitivity requirements. Emphasis is
placed on controlling stoichiometry to prevent over-bromination (2,2-dibromo formation) and
ensuring operator safety when handling lachrymatory

-bromo ketones.

Scientific Background & Mechanism[1][2][3][4]
Reaction Logic
The bromination of 1-indanone derivatives typically occurs at the C2 position (

-carbon) via an acid-catalyzed enolization mechanism. Although the C6-methyl group is
benzylic and susceptible to radical bromination, electrophilic addition at the enolizable C2
position is kinetically favored under acidic conditions in the absence of radical initiators.
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Mechanism of Action
Acid Catalysis: The carbonyl oxygen is protonated by acetic acid (or added HBr), increasing

the acidity of the

-protons.

Enolization: Deprotonation at C2 forms the enol intermediate.

Electrophilic Attack: The nucleophilic enol double bond attacks molecular bromine (

), forming a resonance-stabilized oxocarbenium ion.

Deprotonation: Loss of a proton restores the carbonyl, yielding the

-bromo ketone and HBr byproduct.

Reaction Scheme (Graphviz)

6-Methyl-1-Indanone
(C10H10O)

Enol Intermediate
(Nucleophilic C2)

AcOH/H+ Bromonium/Oxocarbenium
Complex

+ Br2 2-Bromo-6-methyl-1-indanone
(Target)

- HBr 2,2-Dibromo-6-methyl-1-indanone
(Over-reaction)

+ Excess Br2

Click to download full resolution via product page

Caption: Mechanistic pathway for the acid-catalyzed

-bromination of 6-methyl-1-indanone.

Experimental Prerequisites
Reagents & Materials
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Reagent MW ( g/mol ) Equiv. Role Grade

6-Methyl-1-

indanone
146.19 1.0 Starting Material >98%

Bromine (

)
159.81 1.0 - 1.05

Brominating

Agent
Reagent Grade

Glacial Acetic

Acid
60.05 Solvent (10-15V) Solvent/Catalyst ACS Reagent

Sodium Bisulfite 104.06 N/A Quenching Agent Technical

Diethyl Ether /

DCM
- -

Extraction

Solvent
ACS Reagent

Critical Safety Warnings
Lachrymator Hazard:

-Bromo ketones are potent tear agents. All operations must be performed in a functioning
fume hood. Double-gloving (nitrile) and eye protection are mandatory.

Bromine Handling: Elemental bromine is highly corrosive and volatile. Handle with glass

syringes or Teflon-lined addition funnels. Keep sodium thiosulfate solution nearby to

neutralize spills.

Protocol A: Standard Bromination ( /AcOH)
This is the preferred method for scale-up and high yield.

Step 1: Preparation
Charge a dry 3-neck round-bottom flask (RBF) with 6-methyl-1-indanone (1.0 eq).

Add Glacial Acetic Acid (10 mL per gram of substrate).

Stir until the solid is completely dissolved.
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(Optional) Add a catalytic amount of HBr (48% aq., 0.1 eq) to initiate enolization if the

reaction is sluggish (induction period).

Step 2: Bromine Addition[5][6][7]
Prepare a solution of Bromine (1.05 eq) in a small volume of Acetic Acid (1:1 v/v) in a

pressure-equalizing dropping funnel.

Note: Diluting bromine improves control over the addition rate.

Cool the reaction mixture to 10–15°C (water bath). Do not freeze the acetic acid (mp 16°C);

if it solidifies, warm slightly to 18°C.

Add the bromine solution dropwise over 30–60 minutes.

Visual Cue: The solution will turn orange/red. The color should fade as bromine is

consumed. If color persists, pause addition.

Mechanism Check: Rapid decolorization indicates efficient consumption of

.

Step 3: Reaction Monitoring[8]
Warm to Room Temperature (20–25°C) and stir for 1–2 hours.

TLC Monitoring: Use Hexane:Ethyl Acetate (8:2).

Starting Material (

) should disappear.

Product (

) will appear.

Di-bromo impurity (

, less polar) may appear if over-brominated.
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Step 4: Quench & Workup
Pour the reaction mixture into Ice-Water (50 mL per gram of substrate) with vigorous stirring.

The product often precipitates as a solid.

If Solid: Filter the precipitate, wash with cold water (3x) to remove acid, then wash with

minimal cold 5%

.

If Oily/Emulsion: Extract with Dichloromethane (DCM) or Diethyl Ether (3x). Wash organic

layers with saturated

, then Brine. Dry over

and concentrate in vacuo.

Step 5: Purification
Recrystallize from Ethanol or Methanol/Water.

Dissolve crude solid in hot ethanol.

Cool slowly to 0°C.

Filter crystals and dry under vacuum.

Target Yield: 80–90%.

Characterization:

NMR (CDCl3) should show a characteristic doublet of doublets or triplet at

ppm (CH-Br) and absence of the C2-methylene multiplet.

Protocol B: Alternative Method (NBS)
Use this method if handling liquid bromine is prohibited or for small-scale exploratory chemistry.
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Dissolve 6-methyl-1-indanone (1.0 eq) in Acetonitrile or THF (10 V).

Add

-Toluenesulfonic acid (pTsOH) (1.0 eq) or Amberlyst-15 resin.

Add

-Bromosuccinimide (NBS) (1.05 eq) in portions at Room Temperature.

Stir for 3–6 hours.

Filter off the succinimide byproduct (if in CCl4/Benzene) or perform aqueous workup (if in

MeCN).

Note: This method is slower but avoids corrosive

.

Process Control & Troubleshooting
Critical Process Parameters (CPPs)

Parameter Range Impact on Quality

Temperature 10°C – 25°C

High T (>30°C) promotes di-

bromination and benzylic

radical bromination (C6-Me).

Stoichiometry 1.00 – 1.05 eq

Excess

leads to 2,2-dibromo-6-methyl-

1-indanone.

Addition Rate Slow (Dropwise)

Fast addition causes local high

concentration, favoring side

products.

Troubleshooting Table
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Issue Probable Cause Corrective Action

Reaction Stalled Slow enolization
Add 2-3 drops of 48% HBr or

warm to 30°C briefly to initiate.

2,2-Dibromo Impurity
Excess

or High T

Check stoichiometry.

Recrystallize to remove

impurity.

Benzylic Bromination Radical pathway active

Ensure reaction is in the dark

(wrap flask in foil). Avoid

radical initiators.

Oily Product Solvent trapped or impurities

Triturate with cold

pentane/hexane to induce

crystallization.

Workflow Diagram
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Start: 6-Methyl-1-Indanone
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Final Product:
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Caption: Operational workflow for the synthesis and isolation of 2-bromo-6-methyl-1-
indanone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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